[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl 2-chloropyridine-4-carboxylate
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Overview
Description
[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl 2-chloropyridine-4-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a piperidine group and a chloropyridine carboxylate ester, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl 2-chloropyridine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the piperidine group through nucleophilic substitution. The final step involves esterification with 2-chloropyridine-4-carboxylic acid under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl 2-chloropyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the pyrimidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
Chemistry
In chemistry, [6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl 2-chloropyridine-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders and infectious diseases.
Medicine
In medicine, research has focused on the compound’s potential as an active pharmaceutical ingredient (API). Studies have investigated its efficacy and safety in preclinical models, with promising results indicating its potential for further development.
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of [6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl 2-chloropyridine-4-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.
Zwitterions: Compounds with both positive and negative charges, similar in their ability to interact with biological systems.
Uniqueness
What sets [6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl 2-chloropyridine-4-carboxylate apart is its combination of a pyrimidine ring with a piperidine group and a chloropyridine ester
Properties
IUPAC Name |
(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl 2-chloropyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-12-9-14(21-17(20-12)22-7-3-2-4-8-22)11-24-16(23)13-5-6-19-15(18)10-13/h5-6,9-10H,2-4,7-8,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJOELUDHYEXSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)COC(=O)C3=CC(=NC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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